molecular formula C10H18N2O2 B012238 1-(2-Ethylidene-3-methylhexanoyl)urea CAS No. 102613-34-3

1-(2-Ethylidene-3-methylhexanoyl)urea

Cat. No.: B012238
CAS No.: 102613-34-3
M. Wt: 198.26 g/mol
InChI Key: KSXJYGKGCRJJKP-UHFFFAOYSA-N
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Description

1-(2-Ethylidene-3-methylhexanoyl)urea is a synthetic urea derivative characterized by a complex acyl substituent. Its structure features a hexanoyl backbone modified with an ethylidene (CH₂CH₂) group at the 2-position and a methyl group at the 3-position, followed by a urea moiety.

Properties

CAS No.

102613-34-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

(2E)-N-carbamoyl-2-ethylidene-3-methylhexanamide

InChI

InChI=1S/C10H18N2O2/c1-4-6-7(3)8(5-2)9(13)12-10(11)14/h5,7H,4,6H2,1-3H3,(H3,11,12,13,14)/b8-5+

InChI Key

KSXJYGKGCRJJKP-UHFFFAOYSA-N

SMILES

CCCC(C)C(=CC)C(=O)NC(=O)N

Isomeric SMILES

CCCC(C)/C(=C\C)/C(=O)NC(=O)N

Canonical SMILES

CCCC(C)C(=CC)C(=O)NC(=O)N

Synonyms

1-(2-(1-Metilbutil)crotonil)urea [Italian]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analog: 1-Ethyl-3-(2-hydroxyethyl)urea

A structurally related compound, 1-ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8), provides a basis for comparison. Key differences include:

  • Substituent Groups: Target Compound: Contains a branched hexanoyl chain with ethylidene and methyl groups, enhancing hydrophobicity and steric bulk. Analog: Features simpler ethyl and hydroxyethyl substituents, introducing hydrogen-bonding capacity via the hydroxyl group .
  • Molecular Weight and Complexity :
    • Target Compound : Estimated molecular formula C₉H₁₄N₂O₂ (hypothetical calculation based on structure), molecular weight ~198.22 g/mol.
    • Analog : Molecular formula C₅H₁₂N₂O₂ , molecular weight 132.16 g/mol .

Physicochemical Properties

Property 1-(2-Ethylidene-3-methylhexanoyl)urea 1-Ethyl-3-(2-hydroxyethyl)urea
Molecular Weight ~198.22 g/mol (estimated) 132.16 g/mol
Hydrogen Bonding Limited (no hydroxyl groups) High (hydroxyl group present)
Lipophilicity (LogP) High (branched alkyl chain) Moderate (polar hydroxyethyl)
Water Solubility Likely low Higher due to hydroxyl group

The hydroxyethyl group in the analog enhances aqueous solubility and hydrogen-bonding interactions, whereas the target compound’s lipophilic hexanoyl chain likely improves membrane permeability but reduces solubility in polar solvents.

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